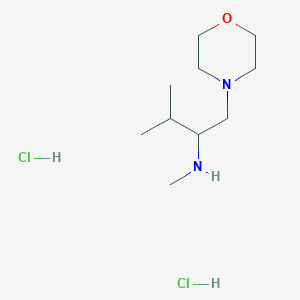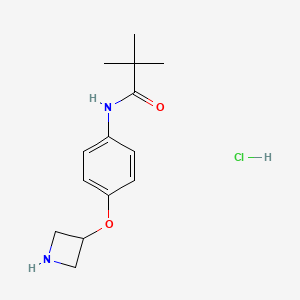
Clorhidrato de (3-(metilamino)azetidin-1-il)(furan-2-il)metanona
Descripción general
Descripción
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de furano, incluidos los compuestos de furan-2-ilo, han sido reconocidos por sus potentes propiedades antibacterianas. Son particularmente efectivos contra bacterias grampositivas y gramnegativas. La inclusión del núcleo de furano en la estructura del compuesto es una estrategia sintética clave en el desarrollo de nuevos fármacos antibacterianos, que pueden ayudar a combatir la resistencia microbiana .
Potencial Anticancerígeno
La investigación ha indicado que los derivados de furano pueden desempeñar un papel importante en el tratamiento del cáncer. Por ejemplo, estudios sobre nuevas chalconas con grupos furan-2-ilo han demostrado efectos citotóxicos contra líneas celulares de carcinoma pulmonar (A549). Estos hallazgos sugieren que los compuestos que contienen furano como el clorhidrato de (3-(metilamino)azetidin-1-il)(furan-2-il)metanona podrían investigarse más a fondo por sus posibles aplicaciones anticancerígenas .
Propiedades Farmacológicas
El anillo de furano se asocia con una amplia gama de beneficios farmacológicos. Los compuestos que contienen furano se han utilizado como medicamentos en diversas áreas de la enfermedad debido a sus diversas propiedades biológicas y farmacológicas. Estos incluyen actividades antiulcerosas, diuréticas, relajantes musculares, antiprotozoarias, antivirales, antiinflamatorias, analgésicas, antidepresivas, ansiolíticas, antiparkinsonianas, antiglaucomáticas, antihipertensivas, antienvejecimiento y anticancerígenas .
Diseño y Síntesis de Fármacos
Los derivados de furano son cruciales en el ámbito de la química medicinal para el diseño y la síntesis de fármacos. La versatilidad estructural de los compuestos de furano permite una multitud de vías sintéticas y reacciones estructurales, ofreciendo un amplio espectro de oportunidades para crear agentes farmacéuticos efectivos y seguros .
Resistencia Antimicrobiana
El problema actual de la resistencia antimicrobiana es una preocupación mundial. Los derivados de furano, debido a su complejidad estructural y reactividad, brindan una vía prometedora para el desarrollo de nuevos compuestos antimicrobianos con mecanismos de acción distintos, lo cual es esencial para tratar infecciones multirresistentes .
Investigaciones Mecanísticas Moleculares
Los compuestos de furan-2-ilo han sido objeto de investigaciones mecanísticas moleculares para comprender su actividad contra diversas enfermedades. Por ejemplo, se han utilizado estudios de acoplamiento molecular y diferentes técnicas moleculares para estudiar la actividad y el efecto de las chalconas que contienen furano sobre la apoptosis de líneas celulares cancerosas .
Mecanismo De Acción
Target of Action
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a derivative of furan, which has been found to have significant antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They interact with their targets, leading to changes that inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They are employed as medicines in a number of distinct disease areas , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the antibacterial activity of furan derivatives , it can be inferred that the compound likely leads to the inhibition of bacterial growth and proliferation.
Análisis Bioquímico
Biochemical Properties
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the metabolism of other compounds, highlighting the importance of understanding its metabolic profile for drug development .
Transport and Distribution
The transport and distribution of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its therapeutic potential .
Subcellular Localization
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, influencing its biochemical interactions and therapeutic effects .
Propiedades
IUPAC Name |
furan-2-yl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDPPNXGQPFMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1473144.png)


![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1473149.png)







